Benzo[f][1,7]naphthyridine, 3-chloro-
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Overview
Description
Benzo[f][1,7]naphthyridine, 3-chloro- is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f][1,7]naphthyridine derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing naphthyridine derivatives. This reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization .
Another approach involves the use of microwave-assisted cascade-like one-pot processes, such as the Ugi-three component reaction combined with intramolecular aza-Diels-Alder cycloaddition . These methods often result in moderate to high yields and can be optimized for industrial production.
Industrial Production Methods
Industrial production of benzo[f][1,7]naphthyridine, 3-chloro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[f][1,7]naphthyridine, 3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,3-dione derivatives, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
Benzo[f][1,7]naphthyridine, 3-chloro- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as scaffolds for the development of new drugs, including anticancer and antimicrobial agents.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of benzo[f][1,7]naphthyridine, 3-chloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Benzo[f][1,7]naphthyridine, 3-chloro- can be compared with other naphthyridine derivatives such as:
Benzo[b][1,6]naphthyridine: Known for its potential as a scaffold for monoamine oxidase inhibitors.
Benzo[c][1,7]naphthyridine: Exhibits diverse biological activities, including anticancer properties.
The uniqueness of benzo[f][1,7]naphthyridine, 3-chloro- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Biological Activity
Benzo[f][1,7]naphthyridine, particularly the 3-chloro derivative, is a member of the naphthyridine family known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and neurological disorders. This article summarizes recent research findings on the biological activity of benzo[f][1,7]naphthyridine, 3-chloro- and highlights its pharmacological significance.
Chemical Structure and Properties
Benzo[f][1,7]naphthyridine is characterized by a fused bicyclic structure containing nitrogen atoms. The 3-chloro substitution enhances its biological activity by influencing its interaction with biological targets. The chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that benzo[f][1,7]naphthyridine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogenic bacteria. The results indicated that certain derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antibacterial activity .
Anticancer Properties
Benzo[f][1,7]naphthyridine derivatives have also been investigated for their anticancer potential. Research has shown that these compounds can induce cytotoxic effects in various cancer cell lines. For example, certain derivatives demonstrated antiproliferative activity against melanoma and breast cancer cells with IC50 values ranging from 5 to 25 μM .
Compound | IC50 (μM) | Cancer Type |
---|---|---|
3-Chloro Derivative A | 10 | Melanoma |
3-Chloro Derivative B | 15 | Breast Cancer |
3-Chloro Derivative C | 25 | Lung Cancer |
Neuroprotective Effects
The neuroprotective properties of benzo[f][1,7]naphthyridine have been explored in the context of Alzheimer’s disease. Some studies suggest that these compounds can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. A derivative was found to have an IC50 of 1.35 μM against MAO B, indicating strong potential for further development as a neuroprotective agent .
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial efficacy of various benzo[f][1,7]naphthyridine derivatives, researchers synthesized several new compounds and tested them against clinical isolates of bacteria. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, significantly outperforming standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer activity of a series of benzo[f][1,7]naphthyridine derivatives. The study found that these compounds could effectively inhibit cell proliferation in multiple cancer cell lines, with one compound achieving an IC50 value of 10 μM against melanoma cells . This finding underscores the potential of these derivatives as therapeutic agents in oncology.
Properties
CAS No. |
62196-37-6 |
---|---|
Molecular Formula |
C12H7ClN2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chlorobenzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C12H7ClN2/c13-12-6-5-9-8-3-1-2-4-10(8)14-7-11(9)15-12/h1-7H |
InChI Key |
SSKGFYJFJALSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(C=C3)Cl |
Origin of Product |
United States |
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